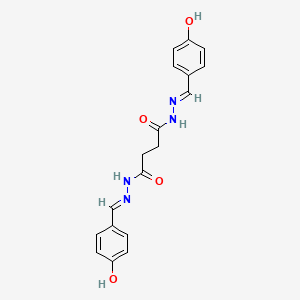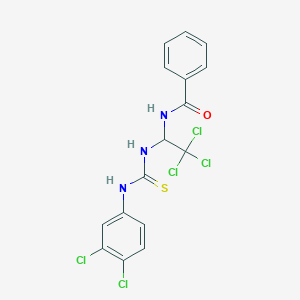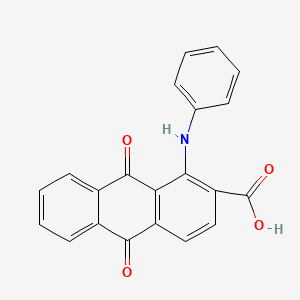
N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide is a hydrazone derivative known for its versatile applications in various fields of science This compound is characterized by its unique structure, which includes two 4-hydroxybenzylidene groups attached to a succinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
Succinohydrazide+24-hydroxybenzaldehyde→N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2O
The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent introduced.
Scientific Research Applications
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and hydroxyl groups facilitate coordination with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including DNA binding and enzyme inhibition . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide: Similar structure but with hydroxyl groups in the ortho position, leading to different coordination properties.
N’1,N’4-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide: Contains bromine substituents, which can enhance its reactivity and biological activity.
N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide: Contains ethoxy groups, which can influence its solubility and reactivity.
The uniqueness of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI Key |
AHDLADZFJAFOBI-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)


![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)

![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)

![Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
